O-Methylhydroxylamine hydrochloride synthesis mechanism
O-Methylhydroxylamine hydrochloride synthesis mechanism
An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine Hydrochloride
Abstract
O-Methylhydroxylamine hydrochloride (also known as Methoxyamine hydrochloride) is a pivotal reagent and building block in organic synthesis and medicinal chemistry.[1] Its utility ranges from the formation of O-methyl oximes, crucial in the synthesis of pharmaceuticals like the antibiotic Cefuroxime, to its role as a Base Excision Repair (BER) inhibitor, where it enhances the efficacy of DNA-damaging agents in cancer therapy.[1][2][3] This guide provides a comprehensive overview of the primary synthetic routes to O-Methylhydroxylamine hydrochloride, detailing the underlying reaction mechanisms, field-proven experimental protocols, and critical safety considerations to support researchers, scientists, and drug development professionals.
PART 1: Foundational Principles & Strategic Overview
The Strategic Importance of O-Methylhydroxylamine
O-Methylhydroxylamine is an essential reagent valued for its ability to react with aldehydes and ketones to form stable O-methyl oxime ethers.[4] This functionality is critical in protecting carbonyl groups during multi-step syntheses and is a key structural motif in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][5] Furthermore, its hydrochloride salt is the preferred form for handling and storage due to its increased stability and solid, crystalline nature, compared to the volatile and odorous free base.[4][6] In the realm of oncology, Methoxyamine is investigated for its ability to inhibit the Base Excision Repair (BER) pathway by binding to apurinic/apyrimidinic (AP) sites in DNA, thereby preventing the repair of damaged strands and potentiating the effects of chemotherapeutic agents.[2][3]
The Core Synthetic Challenge: O- vs. N-Alkylation
The primary challenge in synthesizing O-alkylhydroxylamines is controlling the regioselectivity of the alkylation step. Hydroxylamine is an ambident nucleophile, possessing nucleophilic centers at both the oxygen and nitrogen atoms. Direct methylation of hydroxylamine often leads to a mixture of O-methylated, N-methylated, and N,N-dimethylated products, which are difficult to separate due to their similar physical properties.
The choice of synthetic strategy is therefore dictated by the need to selectively favor O-alkylation over the competing N-alkylation pathway. This is typically achieved by either modifying the electronic properties of the hydroxylamine derivative or by using a protecting group to sterically or electronically disfavor N-alkylation.
PART 2: Primary Synthetic Methodologies & Mechanisms
The synthesis of O-Methylhydroxylamine hydrochloride can be broadly categorized into two primary strategies: the O-alkylation of a protected hydroxylamine derivative, which is well-suited for laboratory scales, and a one-pot cascade synthesis from simple inorganic precursors, which is favored for industrial production.[1]
Route 1: O-Alkylation of Protected Hydroxylamines (The Oxime Method)
This is the most versatile and widely employed laboratory-scale strategy.[1] The core principle is to temporarily mask the nucleophilicity of the nitrogen atom, thereby directing the methylating agent to react exclusively at the oxygen atom. Oximes, such as acetone oxime or butanone oxime, are excellent substrates for this purpose. The oxime is first O-methylated, and the resulting O-methyl oxime is then hydrolyzed under acidic conditions to liberate O-Methylhydroxylamine as its hydrochloride salt.[1][7]
The use of an oxime as a protected form of hydroxylamine is a strategic choice for several reasons:
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N-Atom Deactivation: The nitrogen atom in an oxime is part of a C=N double bond, making its lone pair less available for nucleophilic attack compared to the lone pair on the oxygen atom.
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Steric Hindrance: The alkyl or aryl groups on the oxime carbon can provide steric hindrance that further disfavors N-alkylation.
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Ease of Hydrolysis: The resulting O-methyl oxime can be readily hydrolyzed under acidic conditions to release the desired product and regenerate the starting ketone, which can often be recovered.[2]
Caption: Workflow for the one-pot industrial synthesis of Methoxyamine HCl.
This protocol is based on a patented industrial method. [1][8] Materials:
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Sodium nitrite (NaNO₂)
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Sodium hydroxide (NaOH)
-
Sulfur dioxide (SO₂) gas
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Dimethyl sulfate ((CH₃)₂SO₄) - EXTREME CAUTION
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Sulfuric acid (H₂SO₄)
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Hydrochloric acid (HCl), concentrated
Procedure:
-
In a 500 mL three-necked flask, add 100 mL of water, 69 g (1 mol) of sodium nitrite, and 80 g (2 mol) of sodium hydroxide.
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While maintaining the temperature at 20°C, pass 128 g (2 mol) of sulfur dioxide gas through the solution over 1 hour. [1]3. First Methylation: Add 40 g (1 mol) of sodium hydroxide, followed by the slow addition of 126 g (1 mol) of dimethyl sulfate. Allow the reaction to proceed for 1 hour. [1]4. Second Methylation: Add another 40 g (1 mol) of sodium hydroxide, followed by another 126 g (1 mol) of dimethyl sulfate, and let it react for an additional hour. [1]5. Hydrolysis: Acidify the reaction mixture to a pH of 1 with sulfuric acid.
-
Distill the mixture under reduced pressure.
-
Precipitation: Collect the distillate and adjust its pH to 4-5 with concentrated HCl. This causes the hydrochloride salt to precipitate. [8]8. Isolation: Filter the crystals, wash, and dry to obtain the final product. A typical yield for this process is around 67-70%. [8]
PART 3: Data Summary & Comparative Analysis
Quantitative Data Comparison of Synthesis Routes
| Parameter | Route 1: Oxime Method | Route 2: One-Pot Industrial |
| Scale | Laboratory to Pilot | Industrial |
| Starting Materials | Butanone Oxime, Dimethyl Sulfate | NaNO₂, NaOH, SO₂, Dimethyl Sulfate |
| Typical Yield | ~82% [2] | ~67-70% [8] |
| Advantages | High Purity, Good Yield, More Controlled | Low Cost of Materials, High Throughput |
| Disadvantages | Higher Cost of Starting Materials | Lower Yield, More Complex Impurity Profile |
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | CH₅NO·HCl | [6] |
| Molecular Weight | 83.52 g/mol | [6] |
| Appearance | Off-white crystalline powder/solid | [6][8] |
| Melting Point | 149 - 152 °C (decomposes) | [8] |
| Solubility | Soluble in water and alcohol | [8] |
| ¹H NMR (D₂O, ppm) | ~3.88 (Singlet, 3H, -OCH₃) | [9] |
| ¹³C NMR (Typical, ppm) | ~60-70 (-OCH₃) | [9] |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H), ~2850-2960 (C-H), ~1050-1150 (C-O) | [9] |
| MS (EI, m/z) | 47 [M]⁺ (free base), 32 [M-CH₃]⁺ | [9] |
PART 4: Purification, Characterization, and Application Insight
Post-Synthesis Purification
Crude O-Methylhydroxylamine hydrochloride often contains residual starting materials or byproducts (e.g., butanone oxime, inorganic salts). [10]Purification is typically achieved by recrystallization.
Protocol: Recrystallization
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Dissolve the crude product in a minimal amount of a suitable hot solvent, such as a mixture of methanol and isopropanol or simply water. [11]2. If necessary, treat the hot solution with activated carbon to remove colored impurities, followed by hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
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Dry the crystals under vacuum to a constant weight.
Application Highlight: Mechanism of BER Inhibition
A key application driving interest in O-Methylhydroxylamine is its role as a BER inhibitor in cancer therapy. DNA damage from alkylating agents is often repaired by the BER pathway. Methoxyamine intervenes by covalently binding to the abasic (AP) sites created during the initial step of repair, forming a stable oxime linkage. This "locks" the DNA in a damaged state, preventing subsequent repair steps and leading to the accumulation of cytotoxic DNA strand breaks.
Caption: Mechanism of Base Excision Repair (BER) inhibition by Methoxyamine.
PART 5: Safety, Handling, and Storage
O-Methylhydroxylamine hydrochloride is a hazardous chemical and must be handled with appropriate precautions.
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Hazard Identification: Causes severe skin burns and eye damage. May cause an allergic skin reaction and is harmful if swallowed. It is also corrosive to metals. * Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash-proof safety goggles, a face shield, and a lab coat. [12][13]Handle in a well-ventilated area or a chemical fume hood. [14]* Handling: Avoid contact with skin, eyes, and clothing. [12]Do not breathe dust. Wash hands thoroughly after handling. [14]It is hygroscopic and should be protected from moisture. [14]* Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place. [14]Keep away from incompatible materials.
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Spill & Disposal: In case of a spill, dampen the solid material with water before sweeping it into a suitable container for disposal. [13]Do not let the product enter drains. [12]Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [14][15]* Fire: Use water spray, dry chemical, or carbon dioxide extinguishers. [12]Firefighting may produce toxic gases such as nitrogen oxides and hydrogen chloride.
PART 6: References
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Spectrum Chemical. (2019). SAFETY DATA SHEET: O-Methylhydroxylamine hydrochloride.
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AK Scientific, Inc. Safety Data Sheet: O-Methylhydroxylamine hydrochloride.
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BenchChem. (2025). An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine.
-
NOAA. CAMEO Chemicals: O-METHYLHYDROXYLAMINE HYDROCHLORIDE.
-
Boc Sciences. (2025). Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride.
-
Deepak Nitrite. (2020). SAFETY DATA SHEET Methoxylamine Hydrochloride solution.
-
BenchChem. (2025). Spectroscopic Analysis of O-Methylhydroxylamine: A Technical Guide.
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PubChem. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874.
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BenchChem. (2025). O-Methylhydroxylamine: A Key Reagent in the Synthesis of Modern Pharmaceutical Intermediates.
-
Wikipedia. Methoxyamine.
-
ChemicalBook. Methoxyamine Hydrochloride(593-56-6) 1H NMR spectrum.
-
Google Patents. (2016). CN105330564A - Preparation method of methoxyamine hydrochloride.
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BenchChem. (2025). O-Methylhydroxylamine: A Technical Guide for Researchers.
-
Google Patents. (2022). CN115535975B - Method for purifying hydroxylamine hydrochloride.
-
Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE and ACETOXIME.
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MedChemExpress. Methoxyamine hydrochloride (O-Methylhydroxylamine hydrochloride) | BER Inhibitor.
-
Tokyo Chemical Industry Co., Ltd. O-Methylhydroxylamine Hydrochloride | 593-56-6.
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